Product packaging for 2-Furancarboxaldehyde, 5-(1-methylethoxy)-(Cat. No.:CAS No. 1357451-30-9)

2-Furancarboxaldehyde, 5-(1-methylethoxy)-

Cat. No.: B2979049
CAS No.: 1357451-30-9
M. Wt: 154.165
InChI Key: TXNZYEWXZZOAQG-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-(1-methylethoxy)- is a furan-based compound of significant interest in scientific research, particularly in medicinal chemistry and as a versatile chemical intermediate. This compound is part of the furan carboxaldehyde family, a class of molecules recognized for their valuable biochemical properties and synthetic utility. Researchers are keenly investigating similar furan derivatives for their potential therapeutic applications. For instance, furan carboxaldehydes have been identified as key scaffolds in developing novel treatments for sickle cell disease (SCD), where they function by binding to hemoglobin to increase its oxygen affinity and inhibit the polymerization of sickle hemoglobin, thereby preventing red blood cell sickling . Furthermore, furan-based platform chemicals like 5-Hydroxymethylfurfural (HMF) are being extensively studied for their conversion into a wide range of valuable chemicals, including fuel components, polymer precursors, and pharmaceutical intermediates . The structural motif of the furan ring, containing both aldehyde and ether functional groups, makes this compound a promising building block for the synthesis of more complex molecules and for the exploration of new chemical spaces in drug discovery. Computational studies have highlighted the therapeutic potential of HMF and its derivatives, suggesting activity against targets such as human acetylcholinesterase and bacterial enzymes, indicating a broader potential for furan-based compounds in addressing antimicrobial resistance and other therapeutic areas . This product is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B2979049 2-Furancarboxaldehyde, 5-(1-methylethoxy)- CAS No. 1357451-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yloxyfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(2)10-8-4-3-7(5-9)11-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNZYEWXZZOAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357451-30-9
Record name 5-(propan-2-yloxy)furan-2-carbaldehyde
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Chemical Reactivity and Advanced Derivatization of 2 Furancarboxaldehyde, 5 1 Methylethoxy

Reactions at the Aldehyde Moiety

The aldehyde group is the primary site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions, making it a versatile handle for synthesizing a wide array of derivatives.

The selective reduction of the aldehyde group in 5-substituted-2-furaldehydes to a hydroxymethyl group, yielding furanmethanol derivatives, is a fundamental transformation. This conversion can be achieved with high selectivity using various catalytic systems, which are chosen to avoid the simultaneous hydrogenation of the furan (B31954) ring.

For similar substrates like 5-hydroxymethylfurfural (B1680220) (HMF), catalytic hydrogenation is a common method. For instance, the selective hydrogenation of the aldehyde in HMF to produce 2,5-bis-(hydroxymethyl)furan (BHMF) can be effectively carried out in an aqueous medium using a Pt/MCM-41 catalyst. rsc.org Ruthenium-based catalysts, such as Ru/C, are also employed for this transformation, often optimized by adjusting reaction conditions like temperature and pressure to favor aldehyde reduction over furan ring saturation. nih.gov In yeast, the biotransformation of furan aldehydes into their corresponding alcohols, such as furan methanol (B129727) (FM), is catalyzed by reductases, highlighting a green chemistry approach to this reduction. researchgate.net

The choice of catalyst and reaction conditions is critical. While metals like copper and ruthenium can favor the reduction of the carbonyl group, others such as palladium, nickel, or cobalt may lead to hydrogenation of the furan ring. mdpi.com

Table 1: Conditions for Selective Reduction of Furanic Aldehydes This table is representative of reductions of similar 5-substituted furan aldehydes, as direct data for the isopropoxy derivative is limited.

SubstrateCatalyst/ReagentSolventConditionsPrimary ProductYield/Selectivity
5-Hydroxymethylfurfural (HMF)Pt/MCM-41Water333 K, 1 MPa H₂2,5-bis-(hydroxymethyl)furan (BHMF)>99% Selectivity
5-Hydroxymethylfurfural (HMF)Ru/CWater60 °C, 30 bar H₂2,5-bis-(hydroxymethyl)furan (BHMF)92% Selectivity
Furfural (B47365)Copper CatalystMethanol200 °CFurfuryl Alcohol (FA)94% Yield

The aldehyde group of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- can be oxidized to a carboxylic acid, yielding 5-(1-methylethoxy)furan-2-carboxylic acid. This transformation is a key step in the synthesis of valuable chemical intermediates, including monomers for bio-based polymers.

Various catalytic systems have been developed for the selective oxidation of the aldehyde group in related furanic compounds. For instance, the oxidation of 5-(alkoxymethyl)furfural derivatives can be achieved using catalysts composed of Co(II), Mn(II), and Ce(III) salts in a solvent with dissolved oxygen. epo.org A metal-free system using NaOtBu in DMF under an oxygen atmosphere has also proven effective for converting HMF to furan-2,5-dicarboxylic acid (FDCA), a process that proceeds through the formation of carboxylate salts. nih.gov Biocatalytic methods offer a green alternative; recombinant E. coli cells have been engineered to selectively synthesize furan carboxylic acids from their corresponding aldehydes with high yields (95–98%). researchgate.net The oxidation of HMF often proceeds sequentially, first to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), then to 5-formyl-2-furancarboxylic acid (FFCA), and finally to FDCA. nih.govresearchgate.net This pathway underscores the ability to selectively oxidize the aldehyde while other functional groups, like a hydroxymethyl or an ether group, remain intact under controlled conditions.

The aldehyde functionality of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- readily participates in condensation reactions with active methylene (B1212753) compounds, providing a powerful route for carbon-carbon bond formation. damascusuniversity.edu.sy The Knoevenagel condensation, in particular, has been widely applied to 5-substituted furan-2-carboxaldehydes. sphinxsai.com These reactions are typically catalyzed by bases such as piperidine (B6355638) or diethylamine. damascusuniversity.edu.sysphinxsai.com

For example, 5-substituted furfurals react with compounds like indan-1,3-dione and creatinine (B1669602) in the presence of a base to yield furfurylidene derivatives. damascusuniversity.edu.sysphinxsai.com These products are often stable, solid compounds with potential biological activity. sphinxsai.com A general protocol for Knoevenagel condensations of various 5-substituted-2-furaldehydes with active methylene compounds has been developed using piperidine as a catalyst, often proceeding at ambient temperature with good to excellent yields (70–96%). nih.gov Aldol-type condensations, such as the oxidative condensation of furfural with ethanol (B145695) using palladium-based catalysts, can also be used to extend the carbon chain, producing compounds like furan-2-acrolein. mdpi.com

Table 2: Knoevenagel Condensation Reactions of 5-Substituted Furfurals

Furfural DerivativeActive Methylene CompoundCatalystSolventProductYield
5-Substituted FurfuralIndan-1,3-dione-Ethanol2-(5-substitutedfurfurylidene)Indane-1,3-dione46-72%
5-Substituted FurfuralCreatininePiperidineAcetic Anhydride/Acetic Acid2-Acetamido-1-methyl-5-(5-R-furfurylidene)imidazol-4-one-
5-Methylfurfural (B50972)Diethyl MalonatePiperidineSolvent-freeKnoevenagel condensation productGood to Excellent
5-Phenyl-2-furaldehydeMethyl CyanoacetateSodium EthoxideEthanolMethyl-2-cyano-3-(5-phenyl-2-furyl)acrylate92%

2-Furancarboxaldehyde, 5-(1-methylethoxy)- serves as a valuable synthetic intermediate. The reactions described previously, particularly condensation reactions, generate a wide variety of more complex molecules. researchgate.net For instance, the furfurylidene derivatives obtained from Knoevenagel condensations are important intermediates for preparing cosmetics, perfumes, and pharmaceuticals. damascusuniversity.edu.sysphinxsai.com The compound can also be used in the synthesis of plasticizing additives through condensation with phenols like 1,3,5-trihydroxybenzene in an alkaline medium. mdpi.com

For analytical purposes, derivatization of the aldehyde group can facilitate detection and quantification. Techniques such as corona discharge ion mobility spectrometry (CD-IMS) have been developed for the determination of furanic aldehydes like 2-furfural and 5-methyl-2-furfural in aqueous solutions, indicating that such methods could be adapted for 5-isopropoxy-2-furaldehyde. nih.gov Derivatization is often employed to improve volatility for gas chromatography or to add a chromophore for UV-Vis detection in liquid chromatography.

Reactions of the Furan Ring System

While the aldehyde group is highly reactive, the furan ring itself can undergo transformations, most notably hydrogenation, which leads to the formation of saturated heterocyclic systems.

The aromatic furan ring can be hydrogenated to yield tetrahydrofuran (B95107) derivatives. This process typically requires more forcing conditions or different catalytic systems than the selective reduction of the aldehyde group. The choice of catalyst is paramount in determining the reaction's outcome. mdpi.com Catalysts based on palladium (Pd), nickel (Ni), and cobalt (Co) are known to promote furan ring hydrogenation. mdpi.com The electrochemical ring hydrogenation of furanic compounds using Pd- and Pt-containing electrocatalysts has also been explored as a synthetic tool. rsc.org

Under specific catalytic conditions, the hydrogenation of the furan ring can be followed by hydrogenolysis and ring-opening. This pathway can convert furanic compounds into linear alkanes or diols, which are valuable as biofuels and chemical feedstocks. mdpi.comrsc.org For example, the hydrogenation of furfural can lead to tetrahydrofurfuryl alcohol (THFA) through saturation of the furan ring. mdpi.com Further hydrogenolysis of substituted furans can lead to valuable products like 1,5-pentanediol. The presence of the ether substituent on the furan ring influences the stability and reactivity of the ring, but hydrogenation pathways remain accessible. bohrium.com

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Alkylation)

The furan ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. The 5-(1-methylethoxy) group is a strong activating group due to the +M (mesomeric) effect of the oxygen atom, which donates electron density to the ring. Conversely, the 2-carboxaldehyde group is a deactivating group (-M, -I effects) that withdraws electron density.

In 5-substituted-2-furancarboxaldehydes, the alkoxy group at position 5 strongly directs incoming electrophiles to the C3 and C4 positions. The aldehyde at C2 deactivates the ring, particularly at the C3 position, making C4 the more likely site for substitution. However, reactions often require carefully controlled conditions to prevent degradation of the sensitive furan ring, especially under strong acidic conditions often employed for nitration and alkylation.

Halogenation: Halogenation of 5-alkoxy-2-furancarboxaldehydes is expected to proceed selectively at the C4 position under mild conditions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like tetrahydrofuran (THF) or carbon tetrachloride (CCl4) are typically employed to avoid harsh acidic conditions that could lead to ring opening or polymerization.

Nitration: Nitration of the furan ring requires milder conditions than those used for benzene. A common method for nitrating sensitive furans is the use of acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) at low temperatures. For 2-Furancarboxaldehyde, 5-(1-methylethoxy)-, nitration would be anticipated to yield the 4-nitro derivative. The reaction conditions must be carefully optimized to prevent oxidation of the aldehyde group or cleavage of the ether linkage.

Alkylation: Friedel-Crafts alkylation on furan derivatives is often challenging due to the high reactivity of the furan ring, which can lead to polysubstitution and polymerization catalyzed by Lewis acids. Milder catalysts and conditions are necessary. For instance, hydroxyalkylation/alkylation reactions of furan derivatives with aldehydes or ketones can be achieved using solid acid catalysts, which may offer a pathway for introducing alkyl groups onto the C4 position of the target molecule.

Reaction TypeReagent/ConditionsExpected Major Product
Halogenation NBS or NCS, THF, 0 °C to RT2-Furancarboxaldehyde, 4-halo-5-(1-methylethoxy)-
Nitration HNO₃ / Acetic Anhydride, low temp.2-Furancarboxaldehyde, 5-(1-methylethoxy)-4-nitro-
Alkylation Varies (e.g., Alkenes, mild acid catalyst)2-Furancarboxaldehyde, 4-alkyl-5-(1-methylethoxy)-

1,3-Dipolar Cycloaddition Reactions for Heterocycle Synthesis

The furan ring can act as a diene in Diels-Alder reactions, and its double bonds can participate as dipolarophiles in 1,3-dipolar cycloadditions. These reactions are powerful tools for constructing complex heterocyclic frameworks. For 2-Furancarboxaldehyde, 5-(1-methylethoxy)-, the double bond at the C3-C4 position is the most likely site for such cycloadditions due to electronic influences from the substituents.

This reaction involves a 1,3-dipole, such as a nitrile oxide, nitrone, or azide, reacting with the alkene-like double bond of the furan ring in a concerted [3+2] cycloaddition process. This approach provides a direct route to various five-membered heterocycles fused or appended to the furan core. For example, reaction with a nitrile oxide (generated in situ from an oxime) would be expected to yield an isoxazoline (B3343090) derivative. The regioselectivity of the addition would be influenced by both steric and electronic factors of the furan substituents and the incoming dipole.

1,3-DipoleDipolarophileResulting Heterocycle
Nitrile Oxide (R-C≡N⁺-O⁻)C3=C4 double bond of the furanIsoxazoline derivative
Nitrone (R₂C=N⁺(R)-O⁻)C3=C4 double bond of the furanIsoxazolidine derivative
Azide (R-N₃)C3=C4 double bond of the furanTriazoline derivative

Transformations Involving the 5-(1-methylethoxy) Substituent

Cleavage and Functional Group Interconversion

The 1-methylethoxy (isopropoxy) group is an ether linkage that can be cleaved under specific conditions to yield the corresponding 5-hydroxy-2-furancarboxaldehyde. This transformation is a key functional group interconversion.

Cleavage: Acid-catalyzed cleavage is a standard method for breaking ether bonds. Reagents like hydrogen halides (HBr or HI) are effective but can be too harsh for the sensitive furan ring. A more common and milder method involves using Lewis acids such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) at low temperatures. These reagents selectively cleave the ether bond, leaving other functional groups like the aldehyde intact. The resulting 5-hydroxy-2-furancarboxaldehyde is a valuable intermediate for further synthesis.

Functional Group Interconversion: Once the 5-hydroxy derivative is obtained, the hydroxyl group can be converted into various other functionalities. For example, it can be acylated to form esters, alkylated with different alkyl halides to introduce new ether groups, or converted to a sulfonate ester (e.g., tosylate or mesylate) to transform it into a good leaving group for nucleophilic substitution reactions. This versatility allows for the synthesis of a wide array of 5-substituted furan derivatives.

Stability and Reactivity of the Ether Linkage

The ether linkage in 2-Furancarboxaldehyde, 5-(1-methylethoxy)- is generally stable under neutral and basic conditions. Its stability is crucial for reactions that are performed on the aldehyde group or the furan ring without affecting the isopropoxy substituent.

However, the ether is susceptible to cleavage under strongly acidic conditions, as mentioned above. The reactivity of the C-O bond is enhanced by the electron-donating nature of the furan ring's oxygen atom. Protonation of the ether oxygen makes the isopropyl group susceptible to nucleophilic attack (SN1 or SN2 mechanism depending on the conditions) or elimination reactions. The stability is generally higher than that of a simple alkyl ether due to the electronic properties of the aromatic furan system, but care must be taken when planning reactions that require acidic catalysis. Oxidative cleavage of the furan ring itself, using strong oxidizing agents, would also lead to the destruction of the entire molecule, including the ether linkage. organicreactions.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Furancarboxaldehyde, 5-(1-methylethoxy)-, both ¹H and ¹³C NMR provide specific data points that, when taken together, allow for a complete structural assignment. While direct experimental data for this specific molecule is not widely published, a detailed prediction can be made based on the well-established chemical shifts and coupling constants of analogous furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) and other 5-substituted 2-furaldehydes. rsc.orgchemicalbook.comresearchgate.net

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 9.5-9.7 ppm, due to the strong deshielding effect of the carbonyl group. The two protons on the furan ring are chemically non-equivalent and are expected to appear as doublets, a characteristic feature of 2,5-disubstituted furans. rsc.orgstackexchange.com The proton at the C3 position (H-3) would likely resonate at approximately δ 7.2-7.3 ppm, while the proton at the C4 position (H-4) would be further upfield, around δ 6.4-6.5 ppm, influenced by the adjacent isopropoxy group. The coupling constant between these two protons (J₃,₄) is typically around 3.5 Hz.

The isopropoxy group will present a characteristic pattern: a septet for the methine proton (-CH) around δ 4.5-4.8 ppm, coupled to the six equivalent methyl protons. These methyl protons (-CH₃) will, in turn, appear as a doublet further upfield, around δ 1.3-1.4 ppm.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.5 - 9.7Singlet (s)-
Furan H-37.2 - 7.3Doublet (d)~3.5
Furan H-46.4 - 6.5Doublet (d)~3.5
Isopropoxy (-CH)4.5 - 4.8Septet (sept)~6.0
Isopropoxy (-CH₃)1.3 - 1.4Doublet (d)~6.0

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. The aldehyde carbonyl carbon is the most deshielded, expected around δ 177-178 ppm. The furan ring carbons will show four distinct signals. C5, bonded to the electron-donating isopropoxy group, is expected to be significantly deshielded (around δ 160-162 ppm). C2, attached to the aldehyde, will also be downfield (around δ 152-153 ppm). The C3 and C4 carbons are anticipated at approximately δ 124 ppm and δ 110 ppm, respectively. rsc.orgresearchgate.net For the isopropoxy group, the methine carbon (-CH) is expected around δ 75-77 ppm, and the two equivalent methyl carbons (-CH₃) would appear in the upfield region, around δ 21-22 ppm. spectrabase.com

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)177 - 178
Furan C5160 - 162
Furan C2152 - 153
Furan C3123 - 125
Furan C4109 - 111
Isopropoxy (-CH)75 - 77
Isopropoxy (-CH₃)21 - 22

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (GC-MS, Electron Ionization MS)

Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components in a mixture. For 2-Furancarboxaldehyde, 5-(1-methylethoxy)-, which has a molecular formula of C₈H₁₀O₃, the calculated molecular weight is 154.16 g/mol .

Under Electron Ionization (EI), the mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 154. The fragmentation pattern can be predicted by examining related structures like 5-methylfurfural (B50972) (m/z 110) and 5-hydroxymethylfurfural (m/z 126). researchgate.netnist.govmzcloud.orgnist.gov Key fragmentation pathways for furan derivatives often involve the loss of substituents from the ring.

Common fragmentation patterns would likely include:

Loss of a methyl group (•CH₃) from the isopropyl moiety, leading to a significant fragment at m/z 139.

Loss of the entire isopropyl group (•C₃H₇) or propene (C₃H₆) via rearrangement, resulting in a peak at m/z 111 or m/z 112.

Loss of the formyl radical (•CHO) , a common fragmentation for aldehydes, giving a fragment at m/z 125.

Loss of carbon monoxide (CO) from the aldehyde group, resulting in a peak at m/z 126.

Cleavage of the ether bond, leading to the loss of the isopropoxy radical (•OCH(CH₃)₂), would produce a fragment at m/z 95, which corresponds to the 2-furfural cation. This is often a prominent peak in the spectra of such compounds.

Predicted Mass Spectrometry Fragmentation Data (EI-MS)

m/zPredicted FragmentNotes
154[C₈H₁₀O₃]⁺˙Molecular Ion (M⁺˙)
139[M - CH₃]⁺Loss of a methyl radical from the isopropoxy group
125[M - CHO]⁺Loss of the formyl radical
111[M - C₃H₇]⁺Loss of the isopropyl radical
95[C₅H₃O₂]⁺Loss of the isopropoxy radical

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. youtube.com These two methods are complementary; IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. nih.gov

For 2-Furancarboxaldehyde, 5-(1-methylethoxy)-, the spectra would be dominated by vibrations characteristic of the aldehyde, the furan ring, and the ether linkage. Studies on furfural (B47365) and its derivatives like 5-methylfurfural provide a solid basis for assigning these vibrational modes. globalresearchonline.netudayton.eduresearchgate.netresearchgate.netrsc.org

Infrared (IR) Spectroscopy

The IR spectrum is expected to show several key absorption bands. A strong, sharp peak between 1670-1690 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde, conjugated with the furan ring. The C-H stretch of the aldehyde group typically appears as two distinct, weaker bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. Vibrations of the furan ring itself will produce a series of bands, including C=C stretching in the 1500-1600 cm⁻¹ region and C-O-C (ring ether) stretching around 1020-1250 cm⁻¹. The C-O-C stretching of the isopropoxy ether linkage would also contribute to absorptions in the 1100-1250 cm⁻¹ range. The C-H stretching vibrations of the isopropyl methyl groups will be visible in the 2900-3000 cm⁻¹ region.

Raman Spectroscopy

In the Raman spectrum, the symmetric vibrations are often more intense. Therefore, the symmetric stretching of the furan ring C=C bonds would be expected to produce a strong signal. The C=O stretch of the aldehyde would also be Raman active. Raman spectroscopy is particularly useful for observing the skeletal vibrations of the furan ring and the C-O-C ether linkages, complementing the information obtained from the IR spectrum. globalresearchonline.netacs.orgmit.edu

Predicted Vibrational Spectroscopy Data

Vibrational ModePredicted Wavenumber (cm⁻¹)TechniqueIntensity
C-H Stretch (Alkyl)2900 - 3000IR, RamanMedium-Strong
C-H Stretch (Aldehyde)2820 - 2850 & 2720 - 2750IRWeak-Medium
C=O Stretch (Aldehyde)1670 - 1690IR, RamanStrong
C=C Stretch (Furan Ring)1500 - 1600IR, RamanMedium-Strong
C-O-C Stretch (Ether & Furan)1020 - 1250IRStrong
C-H Bending (Ring)800 - 900IRMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems. The chromophore in 2-Furancarboxaldehyde, 5-(1-methylethoxy)- consists of the furan ring conjugated with the carbonyl group of the aldehyde. This extended π-system is expected to give rise to distinct absorption bands in the UV region.

Based on data from furfural and its derivatives, two primary electronic transitions are anticipated. acs.orgresearchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.net

A strong absorption band, typically observed between 270-290 nm, is attributed to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The presence of the electron-donating isopropoxy group at the 5-position is likely to cause a bathochromic (red) shift, moving the absorption maximum (λₘₐₓ) to a longer wavelength compared to unsubstituted furfural (λₘₐₓ ≈ 277 nm).

A second, much weaker absorption band may be observed at longer wavelengths (>300 nm). This corresponds to the symmetry-forbidden n → π* transition, which involves the excitation of a non-bonding electron from one of the oxygen lone pairs to a π* antibonding orbital of the carbonyl group.

The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Predicted UV-Vis Absorption Data

Electronic TransitionPredicted λₘₐₓ (nm)Molar Absorptivity (ε)
π → π275 - 295High
n → π>310Low

Computational Chemistry and Theoretical Investigations of 2 Furancarboxaldehyde, 5 1 Methylethoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules like 5-(isopropoxy)-2-furaldehyde. samipubco.commdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. samipubco.com

Key electronic properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. For substituted furans, the nature and position of substituent groups, such as the isopropoxy and aldehyde groups, significantly influence the energies of these frontier orbitals.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5-(isopropoxy)-2-furaldehyde, the oxygen atoms of the carbonyl and ether groups are expected to be regions of negative potential (electron-rich), while the hydrogen of the aldehyde group and the carbon atoms of the furan (B31954) ring might show positive potential (electron-poor), indicating likely sites for chemical attack.

Global reactivity descriptors can also be calculated to quantify chemical reactivity and stability. These include:

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on related furan derivatives demonstrate that substituents significantly modulate these electronic properties. For instance, electron-donating groups like alkoxy substituents tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups like the aldehyde function lower the LUMO energy, increasing its susceptibility to nucleophilic attack. mdpi.com Conformational studies on similar furan derivatives using DFT have also been employed to calculate the rotational barriers of substituent groups, revealing the most stable geometric arrangements. mdpi.com

Molecular Dynamics Simulations for Conformation and Interactions

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and interactions with its environment over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in different conditions, such as in various solvents or at different temperatures.

For 5-(isopropoxy)-2-furaldehyde, MD simulations can be used to explore its conformational landscape. The isopropoxy group and the aldehyde group can rotate around their bonds to the furan ring, leading to different spatial arrangements (conformers). MD simulations can identify the most populated conformers and the energy barriers between them, which is crucial for understanding its reactivity and how it might interact with biological targets or catalysts.

Solvent effects are another critical area where MD simulations provide valuable insights. The behavior of a molecule can change dramatically in different solvents. Simulations of related molecules like furan in condensed phases are used to develop and validate force fields—the set of parameters that define the potential energy of the system. researchgate.net These force fields are essential for accurately modeling the interactions between the solute (5-(isopropoxy)-2-furaldehyde) and solvent molecules. researchgate.net For instance, simulations can reveal the structure of the solvent shell around the molecule, including the nature and lifetime of hydrogen bonds between the molecule's oxygen atoms and protic solvent molecules. This information is vital for predicting solubility and understanding reaction kinetics in solution.

Reactive MD simulations (ReaxFF) have been used to study the pyrolysis of furan resins, demonstrating the power of these techniques to model complex chemical transformations, including bond breaking and formation over time. stevens.eduresearchgate.net Such an approach could theoretically be applied to understand the thermal decomposition of 5-(isopropoxy)-2-furaldehyde.

Theoretical Studies on Reaction Mechanisms and Catalytic Pathways

Theoretical studies are invaluable for mapping out the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For furan derivatives, computational methods have been extensively used to understand various transformations.

For example, DFT calculations have been employed to investigate the hydrodeoxygenation of furfural (B47365) (a closely related compound) on metal catalyst surfaces. researchgate.netstevens.edu These studies detail the step-by-step process, including the initial hydrogenation of the aldehyde group to form furfuryl alcohol, followed by dehydroxylation and further hydrogenation. researchgate.netstevens.edu The calculations identify the rate-determining step by comparing the energy barriers of each elementary reaction, providing a basis for designing more efficient catalysts. researchgate.netstevens.edu Similarly, the electroreduction of furfural on copper surfaces has been modeled, revealing that proton-electron coupled transfer steps are critical in determining the reaction rate and product selectivity. researchgate.netwikipedia.org

Other theoretical investigations on furfural derivatives include Diels-Alder reactions, where DFT calculations have shown that hydration of the furfural molecule can significantly increase its reactivity as a diene. nih.gov The mechanism of formation for compounds like 5-(hydroxymethyl)-2-furaldehyde (HMF) from fructose (B13574) has also been a subject of theoretical inquiry, helping to confirm reaction pathways that proceed through specific cyclic intermediates. mdpi.com

For 5-(isopropoxy)-2-furaldehyde, similar theoretical approaches could be used to study its synthesis, such as the etherification of 5-hydroxymethylfurfural (B1680220), or its potential reactions. For instance, the mechanism of its oxidation to the corresponding carboxylic acid or its participation in condensation reactions could be elucidated. Computational models would allow for the exploration of various catalytic systems and reaction conditions to predict the most favorable pathways for desired transformations.

Prediction of Computed Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bonding)

Topological Polar Surface Area (TPSA) TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For a molecule to be orally bioavailable, its TPSA is generally expected to be less than 140 Ų. The TPSA for 5-(isopropoxy)-2-furaldehyde would be calculated based on the contributions from the furan ring oxygen, the ether oxygen, and the aldehyde oxygen. Given its structure, the TPSA is expected to be in a range suitable for good membrane permeability. For comparison, the related molecule 5-methylfurfural (B50972) has a calculated TPSA of 30.2 Ų.

LogP (Octanol-Water Partition Coefficient) LogP is a measure of a molecule's lipophilicity (oil-loving) or hydrophilicity (water-loving). It is the logarithm of the ratio of the concentration of a solute in octanol (B41247) and water. LogP is a critical descriptor for predicting how a drug will be absorbed, distributed, metabolized, and excreted. A positive LogP value indicates higher lipophilicity. The isopropoxy group in 2-Furancarboxaldehyde, 5-(1-methylethoxy)- would increase its lipophilicity compared to unsubstituted furfural (LogP ≈ 0.4). For example, 5-methylfurfural has a calculated LogP of 1.4. The LogP for the target molecule would likely be slightly higher due to the larger alkoxy group.

Hydrogen Bonding The ability to form hydrogen bonds is crucial for a molecule's solubility in water and its interaction with biological receptors. Descriptors for hydrogen bonding typically count the number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA).

Hydrogen Bond Donors (HBD): Typically hydrogens attached to oxygen or nitrogen. 2-Furancarboxaldehyde, 5-(1-methylethoxy)- has zero hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): Typically oxygen or nitrogen atoms with lone pairs. This molecule has three hydrogen bond acceptors: the furan ring oxygen, the ether oxygen, and the aldehyde oxygen.

These counts are important components of rules used to predict drug-likeness, such as Lipinski's Rule of Five.

Advanced Applications and Material Science Potential

Utilization as a Chemical Platform and Synthetic Intermediate in Fine Chemical Synthesis

2-Furancarboxaldehyde, 5-(1-methylethoxy)- serves as a crucial platform molecule, leveraging the rich chemistry of its furanic structure. The functional groups present allow for a variety of chemical transformations, making it an excellent starting material for the synthesis of value-added fine chemicals. nih.govnih.gov The aldehyde group can undergo oxidation, reduction, and condensation reactions, while the furan (B31954) ring can participate in cycloadditions and ring-opening reactions.

This versatility enables its use in multi-step organic syntheses, providing a renewable pathway to complex molecules that have traditionally relied on petrochemical feedstocks. nih.gov The etherification of HMF to produce compounds like 5-isopropoxyfurfural is a key strategy in creating biofuel additives with high energy density and is also a subject of fundamental research interest. researchgate.net This positions it as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, contributing to a more sustainable chemical industry.

Monomer in Polymer Chemistry for Sustainable Materials Development

The rigid structure of the furan ring makes 2-Furancarboxaldehyde, 5-(1-methylethoxy)- an attractive monomer for the synthesis of high-performance polymers. Its derivatives are being explored for the creation of sustainable alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net

As a derivative of HMF, which is produced from the dehydration of C6 sugars from lignocellulosic biomass, 5-isopropoxyfurfural is a prime example of a second-generation bio-based feedstock. uni-hamburg.denih.gov The use of non-food biomass addresses concerns about competition with food production that are often associated with first-generation feedstocks like corn or sugarcane. uni-hamburg.deeconstor.eu The production of polymers from such feedstocks is a critical step towards a circular economy, reducing the carbon footprint and environmental impact associated with conventional plastics. nih.gov The development of bio-based polymers relies on synthesizing building blocks, or monomers, from renewable resources like lignocellulosic biomass, fatty acids, and organic waste through processes such as bacterial fermentation. nih.gov

The distinct chemical functionalities of 5-isopropoxyfurfural allow for its incorporation into a variety of polymer structures, including polyesters, polyamides, and thermosets. ulaval.ca Researchers are exploring its use in creating novel macromolecular architectures, such as star-branched and hyperbranched polymers, which can exhibit unique physical and chemical properties. mdpi.comresearchgate.net The ability to precisely control the synthesis of these complex polymeric architectures is essential for developing advanced materials with tailored functionalities for applications in nanotechnology and materials science. mdpi.comnih.gov The introduction of the furan moiety into the polymer backbone can enhance thermal stability and mechanical properties. ulaval.ca

Table 1: Potential Polymer Applications for 2-Furancarboxaldehyde, 5-(1-methylethoxy)- Derivatives

Polymer TypePotential Monomer DerivativeKey PropertiesPotential Applications
Polyesters2,5-Furandicarboxylic acid isopropyl esterHigh thermal stability, good barrier propertiesPackaging, fibers, films
PolyamidesFuran-based diamines or diacidsHigh strength, thermal resistanceEngineering plastics, high-performance fibers
ThermosetsFuran-based resins (with crosslinkers)High rigidity, chemical resistanceComposites, adhesives, coatings

Precursor for Biofuels and Bio-based Solvents

The conversion of biomass into liquid fuels and chemical solvents is a cornerstone of modern biorefinery concepts. 5-isopropoxyfurfural, as an ether of HMF, is a promising candidate for the production of advanced biofuels. The etherification process enhances the energy density and improves the fuel properties, such as cetane number and lubricity, compared to HMF itself.

Furthermore, furan-based compounds are being investigated as green solvents. nih.gov Solvents derived from furfural (B47365), a related compound, are already used in various industrial processes. nih.gov The development of bio-based solvents from 5-isopropoxyfurfural could provide sustainable alternatives to conventional volatile organic compounds (VOCs), reducing environmental pollution and health hazards.

Role in Advanced Analytical Methodologies

While specific advanced analytical methodologies for 2-Furancarboxaldehyde, 5-(1-methylethoxy)- are not extensively documented, the analytical techniques used for its parent compound, HMF, and other aldehydes are applicable. Methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are crucial for its detection, quantification, and characterization in various matrices. researchgate.net These methods are essential for monitoring its formation during biomass conversion processes, assessing its purity as a chemical intermediate, and studying its reactivity in polymerization and other synthetic applications. The development of sensitive and selective analytical methods is a key enabler for the commercialization and quality control of this promising bio-based chemical. nih.govnih.gov

Future Research Directions and Perspectives

Sustainable and Scalable Synthetic Routes for 2-Furancarboxaldehyde, 5-(1-methylethoxy)-

The development of environmentally benign and economically viable synthetic pathways is paramount for the industrial adoption of 2-Furancarboxaldehyde, 5-(1-methylethoxy)-. Future research should prioritize moving beyond conventional methods to greener alternatives. A primary focus will be the etherification of 5-Hydroxymethylfurfural (B1680220) (HMF) with isopropanol (B130326). HMF itself is a key bio-based platform chemical derived from the dehydration of C6 sugars found in lignocellulosic biomass. nrel.govtaylorfrancis.com

Research should investigate the use of solid acid catalysts, such as zeolites and ion-exchange resins, which can replace corrosive and difficult-to-recycle mineral acids. unive.it These heterogeneous catalysts offer advantages in terms of separation, reusability, and reduced waste generation. Another promising avenue is the exploration of deep eutectic solvents (DES) and microwave-assisted synthesis, which have shown success in producing HMF with high yields and short reaction times, representing a green chemistry approach. rsc.org

The scalability of these synthetic routes is a critical challenge. Future studies must address the transition from laboratory-scale reactions to continuous-flow processes. This involves optimizing reaction conditions, developing robust catalyst systems, and designing efficient product separation and purification protocols, which are often overlooked in academic literature but are crucial for industrial feasibility. unive.it

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic RouteCatalyst TypeKey AdvantagesResearch Challenges
HMF EtherificationSolid Acids (Zeolites, Resins)Reusable, Non-corrosive, Simplified purificationCatalyst deactivation, Mass transfer limitations
Microwave-Assisted SynthesisOrganocatalystsRapid heating, Short reaction times, High yieldsScalability, Equipment cost, Hotspot formation
Flow ChemistryHeterogeneous CatalystsPrecise control, Improved safety, Easy scale-upReactor design, Catalyst stability under flow
Biocatalytic SynthesisEnzymes (e.g., Etherases)High selectivity, Mild conditions, Low wasteEnzyme stability and cost, Low reaction rates

Exploration of Novel Catalytic Transformations

The functional groups of 2-Furancarboxaldehyde, 5-(1-methylethoxy)-—the aldehyde and the furan (B31954) ring—offer a rich platform for a variety of catalytic transformations to produce novel, high-value chemicals. Future research should systematically explore these possibilities, drawing inspiration from the extensive catalytic studies on furfural (B47365) and HMF. taylorfrancis.comrsc.org

Key areas for investigation include:

Oxidation: Selective oxidation of the aldehyde group can yield 5-(1-methylethoxy)-2-furancarboxylic acid, a potential monomer for bio-based polyesters and polyamides. Research into aerobic oxidation using heterogeneous catalysts (e.g., supported noble metals) under mild conditions is a priority.

Reduction: Catalytic hydrogenation of the aldehyde can produce [5-(1-methylethoxy)furan-2-yl]methanol, a diol precursor. Further hydrodeoxygenation could lead to the production of valuable biofuels and specialty chemicals.

Condensation Reactions: The aldehyde group can participate in aldol (B89426) condensation, Knoevenagel condensation, and other C-C bond-forming reactions to create more complex molecular architectures for pharmaceuticals, agrochemicals, and fragrances.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases or transaminases, could offer highly selective transformations under environmentally benign aqueous conditions. diva-portal.orgmdpi.com This approach is particularly attractive for producing chiral compounds.

Table 2: Potential Products from Catalytic Transformations

Reaction TypeCatalyst SystemPotential ProductPotential Application
Selective OxidationAu/TiO₂, Pt/C5-(1-methylethoxy)-2-furancarboxylic acidPolymer monomer
HydrogenationNi/C, Pd/C[5-(1-methylethoxy)furan-2-yl]methanolSolvent, Monomer
Reductive AminationNi, Ru catalysts + NH₃[5-(1-methylethoxy)furan-2-yl]methanaminePharmaceutical intermediate
Aldol CondensationSolid base catalystsα,β-Unsaturated ketonesFine chemical intermediate

Development of Advanced Functional Materials Based on the Compound

The unique structure of 2-Furancarboxaldehyde, 5-(1-methylethoxy)-, containing both a furan ring and a flexible isopropoxy side chain, makes it an attractive building block for novel functional materials. Research should focus on leveraging this structure to create polymers and materials with tailored properties. The furan ring can impart rigidity and aromaticity, while the isopropoxy group can enhance solubility and modify thermal properties.

Future work should explore its use as a monomer or co-monomer in polymerization reactions. For instance, polymers derived from its carboxylic acid or alcohol derivatives could exhibit unique thermal stability, mechanical strength, and barrier properties, making them suitable for packaging or engineering plastics. The compound could also be used to synthesize new resins and thermosets, potentially replacing fossil-based phenolics. Its use in creating plasticizing additives for materials like cement composites is another area worth exploring, similar to other furaldehydes. mdpi.com

Table 3: Projected Properties of Functional Materials

Material TypePotential Monomer DerivativeKey Projected PropertyTarget Application
Polyesters5-(1-methylethoxy)-2-furancarboxylic acidHigh glass transition temperature, Improved solubilityBio-based engineering plastics
Polyurethanes[5-(1-methylethoxy)furan-2-yl]methanolEnhanced thermal stability, Chemical resistanceFoams, Coatings, Adhesives
Furan ResinsDirect polymerizationLower viscosity, Modified curing behaviorComposites, Binders
SuperplasticizersCondensation with phenolsImproved workability of concreteConstruction materials

In-depth Mechanistic Studies and Computational Modeling

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- is crucial for process optimization and catalyst design. Future research should employ a combination of experimental techniques and computational modeling to elucidate these pathways.

In-situ spectroscopic methods, such as NMR and IR spectroscopy, coupled with kinetic studies, can identify reaction intermediates and determine rate-limiting steps. researchgate.net Isotopic labeling studies can further clarify the bond-forming and bond-breaking events during synthesis and subsequent reactions.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be an invaluable tool. tue.nl Modeling can be used to:

Predict the adsorption energies of reactants on catalyst surfaces. researchgate.net

Calculate the energy barriers for different proposed reaction pathways.

Understand catalyst-substrate interactions at the molecular level.

Screen potential catalysts and reaction conditions virtually, thereby reducing experimental effort.

This synergistic approach will accelerate the development of more efficient and selective catalytic systems. mdpi.com

Integration into Circular Economy Frameworks

The transition to a circular economy, which aims to eliminate waste and keep materials in use, is a global priority. undp.org As a bio-based chemical, 2-Furancarboxaldehyde, 5-(1-methylethoxy)- is well-positioned to be a key player in this transition. Future research must focus on its entire life cycle to ensure it contributes positively to a circular framework.

This involves:

Renewable Feedstocks: Emphasizing synthesis from sustainably sourced lignocellulosic biomass, which does not compete with food crops. taylorfrancis.com

Green Chemistry Principles: Ensuring that synthetic and transformation processes have high atom economy, use non-toxic reagents, and minimize energy consumption and waste generation. rsc.org

Material Design for Circularity: Developing materials based on this compound that are designed for durability, reusability, and, ultimately, recyclability (either mechanical or chemical) or biodegradability. basf.com

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to quantify the environmental impact of the compound and its derived materials from cradle to grave or cradle to cradle, comparing them against their fossil-based counterparts.

By integrating these principles, research can ensure that the development of 2-Furancarboxaldehyde, 5-(1-methylethoxy)- aligns with the goals of a sustainable and circular bioeconomy. hbm4eu.eu

Q & A

Q. What are the common synthetic routes for 2-Furancarboxaldehyde, 5-(1-methylethoxy)-, and how do reaction conditions influence yield and purity?

The synthesis typically involves introducing a 1-methylethoxy (isopropoxy) group to the furan ring. A plausible method is the nucleophilic substitution of a precursor like 5-hydroxy-2-furancarboxaldehyde with isopropyl bromide or iodide under alkaline conditions. Catalysts such as Lewis acids (e.g., AlCl₃) may enhance reactivity . Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry of reagents critically impact yield and purity. Optimization studies using Design of Experiments (DoE) are recommended to balance competing factors like side reactions (e.g., over-alkylation) .

Q. How does the 1-methylethoxy substituent influence the compound’s physicochemical properties compared to analogs like 5-hydroxymethyl or 5-methylthio derivatives?

The 1-methylethoxy group introduces steric bulk and moderate electron-donating effects via the ether oxygen, altering reactivity in electrophilic aromatic substitution or nucleophilic addition. For example, compared to 5-hydroxymethyl-2-furancarboxaldehyde (5-HMF, ), the isopropoxy group reduces polarity, increasing lipophilicity (logP ~1.5–2.0), which can be quantified via HPLC retention time or computational tools like COSMO-RS. Such differences impact applications in drug design or catalysis .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities or degradation products of 2-Furancarboxaldehyde, 5-(1-methylethoxy)-?

Hyphenated techniques like GC-MS and LC-HRMS (High-Resolution Mass Spectrometry) are essential for identifying degradation pathways (e.g., oxidation of the aldehyde group). For structural confirmation, 2D NMR (e.g., HSQC, HMBC) can distinguish regioisomers by correlating the isopropoxy group’s protons with adjacent carbons. Contradictions in spectral data (e.g., unexpected peaks in ¹³C NMR) may arise from residual solvents or byproducts, requiring purification via preparative HPLC .

Q. How can researchers design stability studies to optimize storage conditions for this compound?

The compound’s sensitivity to light and air () necessitates stability studies under varying conditions:

  • Temperature : Accelerated degradation tests at 40°C vs. controlled 4°C.
  • Atmosphere : Argon vs. ambient air, monitored via headspace GC.
  • Light exposure : UV-Vis spectroscopy to track photo-degradation.
    Stability indicators include HPLC purity (>98%) and absence of aldehyde oxidation products (e.g., carboxylic acids). Statistical tools like Arrhenius modeling predict shelf life .

Q. What in vitro assays are suitable for evaluating the compound’s anticancer potential, and how should controls be designed?

  • MTT/PrestoBlue assays : Test cytotoxicity on cancer cell lines (e.g., HeLa, A375) with positive controls (e.g., doxorubicin) and vehicle controls (DMSO).
  • Dose-response curves : IC₅₀ values derived from 6–8 concentration points.
  • Mechanistic studies : Annexin V/PI staining for apoptosis and ROS detection probes.
  • Selectivity : Compare effects on non-malignant cells (e.g., HEK293) to assess therapeutic index. Contradictory results (e.g., cytotoxicity in normal cells) require validation via orthogonal assays (e.g., clonogenic survival) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Screen against targets like kinases or DNA using AutoDock Vina.
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns).
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity. Experimental validation (e.g., cytochrome P450 inhibition assays) is critical to resolve discrepancies between in silico and in vitro data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.